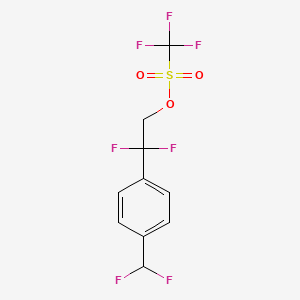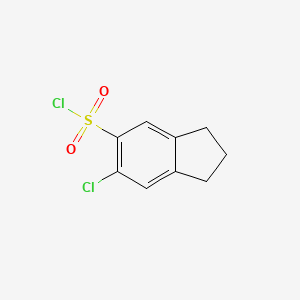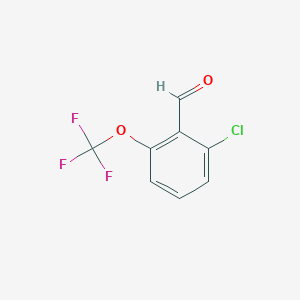
1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a proline derivative
Méthodes De Préparation
The synthesis of 1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available proline and tert-butyl chloroformate.
Protection of Proline: Proline is first protected by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine. This forms the Boc-protected proline.
Alkylation: The Boc-protected proline is then subjected to alkylation using 2-cyclopropylethyl bromide in the presence of a strong base like sodium hydride. This step introduces the cyclopropylethyl group to the proline derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .
Analyse Des Réactions Chimiques
1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids.
Substitution: Nucleophilic substitution reactions can be performed on the cyclopropylethyl group using reagents like sodium azide or lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids for deprotection, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound is used in the design and synthesis of proline-based inhibitors and drugs, owing to its structural similarity to natural proline.
Biological Studies: It is employed in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Mécanisme D'action
The mechanism by which 1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline exerts its effects is primarily through its interaction with biological molecules. The Boc group provides steric hindrance, protecting the proline moiety during synthetic transformations. Upon deprotection, the free amine can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopropylethyl group may enhance binding affinity or specificity to target molecules .
Comparaison Avec Des Composés Similaires
1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline can be compared with other Boc-protected proline derivatives, such as:
1-(tert-Butoxycarbonyl)-proline: Lacks the cyclopropylethyl group, making it less sterically hindered and potentially less selective in biological interactions.
1-(tert-Butoxycarbonyl)-3-methylproline: Features a methyl group instead of a cyclopropylethyl group, resulting in different steric and electronic properties.
1-(tert-Butoxycarbonyl)-3-phenylproline: Contains a phenyl group, which introduces aromaticity and different binding characteristics compared to the cyclopropylethyl group.
These comparisons highlight the uniqueness of this compound in terms of its steric and electronic properties, which can influence its reactivity and interactions in various applications.
Propriétés
IUPAC Name |
3-(2-cyclopropylethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-8-11(12(16)13(17)18)7-6-10-4-5-10/h10-12H,4-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRAFQVQBLKLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


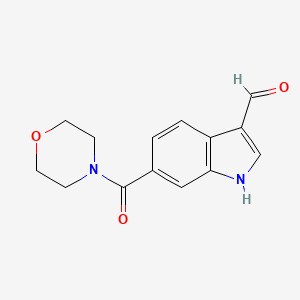

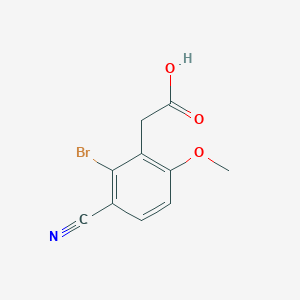
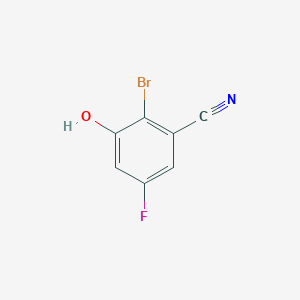
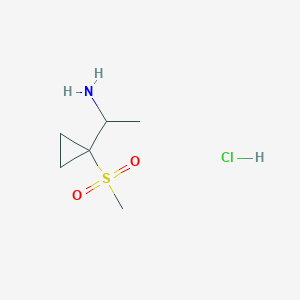
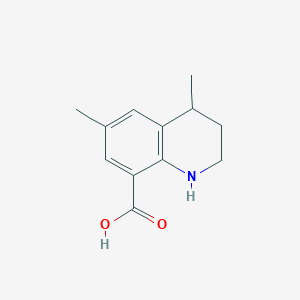
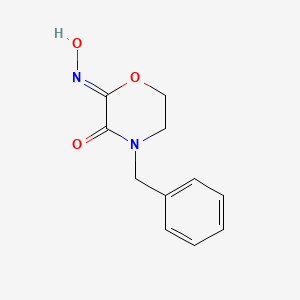
![[2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B1475044.png)
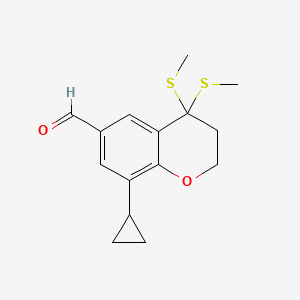
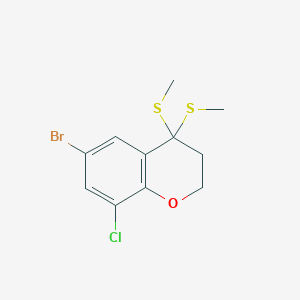
![Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1475047.png)
